molecular formula C21H22BrN3O B2993684 1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 847395-43-1

1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2993684
CAS No.: 847395-43-1
M. Wt: 412.331
InChI Key: PYUVHBVJAYMTLK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one is a complex organic compound characterized by its bromophenyl and benzimidazolyl groups attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent steps may include the formation of the benzimidazolyl group and its attachment to the pyrrolidinone ring. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Scientific Research Applications

1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one has diverse applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one

  • 1-(4-Methylphenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one

  • 1-(4-Nitrophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one

Uniqueness: 1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one stands out due to its bromophenyl group, which imparts unique chemical and physical properties compared to its chloro-, methyl-, and nitrophenyl counterparts.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

1-(4-bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O/c1-2-3-12-24-19-7-5-4-6-18(19)23-21(24)15-13-20(26)25(14-15)17-10-8-16(22)9-11-17/h4-11,15H,2-3,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUVHBVJAYMTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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